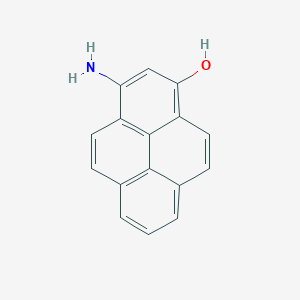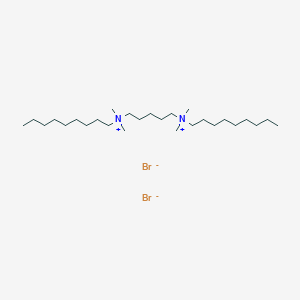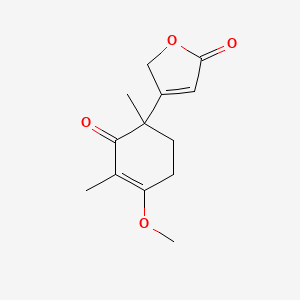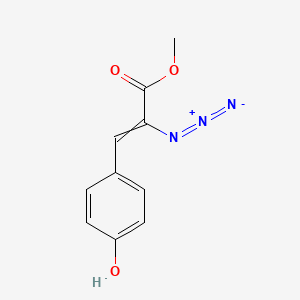
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C10H9N3O3 It is characterized by the presence of an azido group (-N3) and a hydroxyphenyl group attached to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate typically involves the reaction of methyl 3-(4-hydroxyphenyl)prop-2-enoate with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) in DMF.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Reduction Reactions: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives.
Cycloaddition Reactions: Formation of triazole derivatives.
Reduction Reactions: Formation of amine derivatives.
Applications De Recherche Scientifique
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in cycloaddition reactions, leading to the formation of triazoles. These triazoles can interact with biological targets, potentially modulating their activity. The hydroxyphenyl group can also engage in hydrogen bonding and other interactions with biomolecules, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-azido-3-(4-nitrophenyl)prop-2-enoate: Similar structure but with a nitro group instead of a hydroxy group.
Methyl 3-(4-hydroxyphenyl)prop-2-enoate: Lacks the azido group, making it less reactive in certain types of reactions.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions.
Uniqueness
Methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate is unique due to the presence of both the azido and hydroxyphenyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
102244-91-7 |
|---|---|
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
methyl 2-azido-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9N3O3/c1-16-10(15)9(12-13-11)6-7-2-4-8(14)5-3-7/h2-6,14H,1H3 |
Clé InChI |
VYIWGXFUFMUKRB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CC1=CC=C(C=C1)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



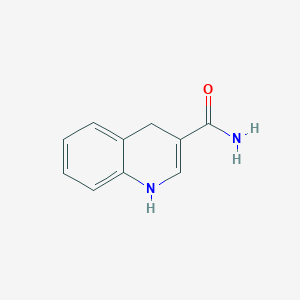
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
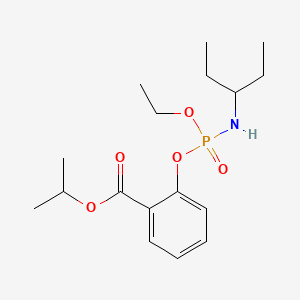

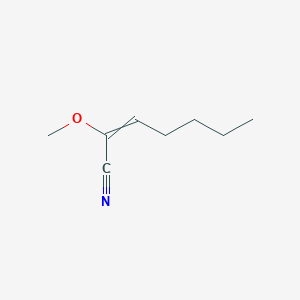
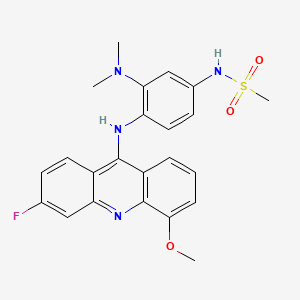
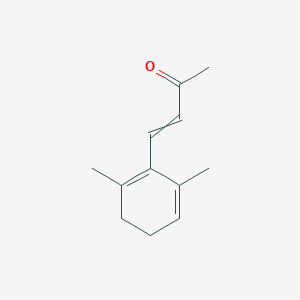
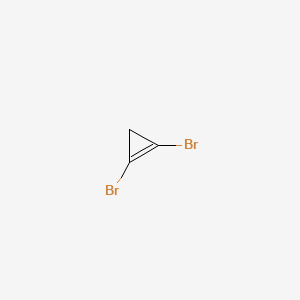

![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
